1,2-Bis(3,4-dimethoxyphenyl)ethane
Description
Significance in Contemporary Organic Chemistry Research
The structural framework of 1,2-Bis(3,4-dimethoxyphenyl)ethane serves as a foundational component for a variety of more complex molecules. Its significance lies in its role as a precursor to a range of biologically active compounds. For instance, the related compound 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine is a key starting material for the synthesis of several classes of naturally occurring alkaloids with potential biological activities, including 3-arylisoquinolines, benzo[c]phenanthridines, and protoberberines. mdpi.com
Furthermore, derivatives of this structural motif are being explored for their potential pharmacological applications. Research into methoxy (B1213986) derivatives of similar stilbene (B7821643) structures, like resveratrol, aims to enhance bioavailability for properties such as anti-platelet and anti-cancer activity. nih.govnih.gov The 3,4-dimethoxyphenyl fragment is of particular interest to medicinal chemists due to its presence in molecules with anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective activities. sciforum.net The methoxy groups are thought to enhance biological activity by participating in interactions that are crucial for binding affinity and selectivity towards biological targets. sciforum.net
Contextual Role as a Synthetic Intermediate in Advanced Chemical Syntheses
The utility of this compound and its derivatives as synthetic intermediates is well-documented in organic synthesis. The veratrole unit within the structure is a key building block for creating more elaborate aromatic compounds. wikipedia.org
A notable example of its application is in the synthesis of various heterocyclic and polycyclic systems. The core ethane (B1197151) bridge and the two substituted phenyl rings provide a versatile scaffold that can be chemically modified through various reactions. For example, related structures are used in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of complex organic molecules for industries like pharmaceuticals. clinicsearchonline.org
In one specific synthetic application, a derivative, 1,2-bis(4-cyanato-3-methoxyphenyl)ethane, was synthesized and used to create a thermoset material with a glass transition temperature (Tg) of 202 °C, demonstrating its utility in materials science. researchgate.net Another example is the synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a novel hybrid molecule, from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine in a single step. mdpi.com
The synthesis of the parent compound and its derivatives often involves reactions such as the reduction of a corresponding stilbene or coupling reactions. For instance, the related (E)-stilbenes can be synthesized through methods like Ru-catalyzed metathesis, Wittig-type olefinations, or Heck couplings. nih.gov
Data on Related Compounds
Below are tables detailing research findings and properties of compounds structurally related to this compound, illustrating the broader context of its chemical family.
Table 1: Synthesis and Properties of a Cyanate (B1221674) Ester Resin Precursor
| Compound | Precursor | Reaction Type | Melting Point (°C) | Resulting Material Property (Tg) |
| 1,2-bis(4-cyanato-3-methoxyphenyl)ethane | Vanillin | McMurry coupling & reduction | 190 | 202 °C |
| Data sourced from a study on cyanate ester resins derived from vanillin. researchgate.net |
Table 2: Selected Chemical and Physical Properties
| Compound Name | CAS Number | Molecular Weight | Form | Boiling Point (°C) |
| 1,2-Bis(dimethylphosphino)ethane | 23936-60-9 | 150.14 | liquid | 180 |
| 1,2-Bis(diethylphosphino)ethane | 6411-21-8 | 206.25 | liquid | - |
| 1,1-Bis(3,4-dimethylphenyl)ethane | 1742-14-9 | - | - | 333 |
| This table presents data for structurally similar ethane derivatives. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5963-51-9 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h7-12H,5-6H2,1-4H3 |
InChI Key |
KZFGXTHUBGSZKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Diastereoselective Synthesis and Stereocontrol
The controlled synthesis of specific stereoisomers of 1,2-bis(3,4-dimethoxyphenyl)ethane is crucial for understanding its structure-activity relationships. Diastereoselectivity can be achieved through various synthetic routes, including reductive coupling and catalytic hydrogenation.
Reductive Coupling of Carbonyl Precursors (e.g., Veratraldehyde)
The reductive coupling of veratraldehyde, a readily available starting material, presents a viable method for the synthesis of this compound. This transformation can be achieved using various reducing agents. A notable example is the McMurry coupling reaction, which utilizes low-valent titanium species to couple two molecules of veratraldehyde, forming an alkene intermediate, (E)-3,3′,4,4′-tetramethoxystilbene. Subsequent hydrogenation of this stilbene (B7821643) yields the desired this compound. While this method is effective, controlling the diastereoselectivity of the final product can be challenging and may result in a mixture of diastereomers.
Another approach involves the electrochemical synthesis of bisphenol precursors from vanillin, which can then be further transformed. researchgate.net These methods provide routes to the core structure, but often require additional steps for stereocontrol.
Catalytic Hydrogenation of Unsaturated Dimethoxyphenyl Analogs
Catalytic hydrogenation of unsaturated precursors, such as (E)-3,3′,4,4′-tetramethoxystilbene, is a common and effective method for preparing this compound. The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome of the reaction. For instance, nickel-based catalysts, such as those derived from Ni(NO3)2·6H2O, have been shown to be effective for the semi-hydrogenation of alkynes to Z-alkenes with high selectivity. researchgate.net While this specific example focuses on alkynes, the principles of catalyst-controlled stereoselectivity are transferable to the hydrogenation of stilbene analogs. The use of specific ligands, such as 1,2-bis(di(o-methoxyphenyl)phosphino)ethane (o-MeO-dppe), can also influence the catalytic activity and selectivity. researchgate.net
The development of stereodivergent hydrogenation protocols using nickel catalysts allows for the selective synthesis of either E- or Z-alkenes from alkynes, which can then be hydrogenated to the corresponding alkanes. researchgate.net This provides a powerful tool for accessing specific diastereomers of this compound.
Separation and Characterization of Diastereomers
Given that many synthetic routes yield mixtures of diastereomers, their separation and characterization are essential. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are frequently employed for this purpose. researchgate.net Successful separation of diastereomers of related 1,2-diaryl-1,3-propanediol compounds has been achieved, demonstrating the feasibility of this approach for preparative scale separations. researchgate.net
The stereochemistry of the separated diastereomers can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Detailed analysis of coupling constants and nuclear Overhauser effects (NOE) can provide definitive stereochemical assignments.
Modular Synthesis of Key Derivatives and Structural Analogs
The modular synthesis of derivatives and analogs of this compound allows for the systematic exploration of its chemical space and the development of compounds with tailored properties.
Preparation of Substituted Bis(dimethoxyphenyl)ethanediones (e.g., Veratril)
Veratril (B1605928), or this compound-1,2-dione, is a key derivative that can be synthesized from various precursors. One common method involves the oxidation of 3,3',4,4'-tetramethoxybenzoin. lookchem.com Reagents such as hydrogen bromide in dimethyl sulfoxide (B87167) have been used for this transformation. lookchem.com Another route is the oxidation of 1,2-bis(3,4-dimethoxyphenyl)ethanone (B182598) using selenium(IV) oxide. lookchem.com Furthermore, veratril can be prepared by the oxidation of 4-[(3,4-dimethoxyphenyl)ethynyl]-1,2-dimethoxybenzene with potassium permanganate. lookchem.com
The synthesis of the precursor veratraldehyde can be achieved through the formylation of veratrole (1,2-dimethoxybenzene) using reagents like phosphorus oxychloride (POCl3) and N-methylformanilide. google.com The reaction conditions, including temperature and molar ratios of reactants, can be optimized to maximize the yield of veratraldehyde. google.com
Functionalization via Acylation and Amide Bond Formation
The presence of functional groups in the derivatives of this compound allows for further modification through reactions like acylation and amide bond formation. Acylation can be performed on hydroxyl groups present in related structures, such as those found in lignin (B12514952) models. nih.gov Both non-cyclic and cyclic anhydrides can be used as acylating agents. nih.gov
Amide bond formation is a fundamental reaction in organic synthesis and can be applied to derivatives containing carboxylic acid or amine functionalities. nih.govthieme-connect.de For instance, a derivative of this compound bearing a carboxylic acid could be coupled with an amine using standard coupling reagents. Alternatively, derivatives containing amine groups can be acylated to form amides. These reactions open up possibilities for creating a wide range of analogs with diverse properties. nih.gov The synthesis of novel 1,2,3,4-tetrahydroquinolines and benzomorpholines from lignin-derived guaiacols demonstrates the power of these modular approaches in constructing complex nitrogen-containing heterocycles. nih.gov
Synthesis of Complex Heterocyclic Scaffolds (e.g., Azetidinones, Oxazines)
The transformation of aromatic compounds into complex heterocyclic structures is a cornerstone of medicinal chemistry, providing access to novel therapeutic agents. While direct functionalization of this compound into azetidinone and oxazine (B8389632) rings is not prominently documented, the general synthetic strategies for these heterocycles often rely on precursors with similar aromatic moieties.
Azetidinones: The 2-azetidinone skeleton, also known as the β-lactam ring, is a vital component in many biologically active compounds, including antibiotics. nih.gov A primary method for its synthesis is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. In this context, imines derived from aromatic aldehydes are common starting materials. For instance, the synthesis can proceed by condensing an aromatic aldehyde with an amine to form an imine, which is then reacted with a ketene generated in situ from an acyl chloride and a base. beilstein-journals.org Although various aromatic aldehydes can be used, the specific use of an aldehyde derived from the this compound framework would be a logical extension to create novel β-lactam structures.
A general pathway involves:
Condensation of an aromatic aldehyde with a primary amine to form a Schiff base (imine).
Reaction of the imine with a ketene, often generated from chloroacetyl chloride and a tertiary amine like triethylamine. nih.gov
The [2+2] cycloaddition between the imine and the ketene yields the 2-azetidinone ring. beilstein-journals.org
Oxazines: The 1,2-oxazine and 1,4-oxazine ring systems are present in various natural products and pharmacologically active molecules. The synthesis of 1,2-oxazines can be achieved through hetero-Diels-Alder reactions involving nitrosoalkenes or by the cyclization of suitably functionalized precursors. nih.gov For 1,4-oxazines, a common approach involves the cyclization of N-propargyl N-sulfonyl amino alcohols, a reaction that can be catalyzed by silver triflate at ambient temperatures. researchgate.net Another method involves a rhodium(II)-catalyzed reaction between 1-tosyl-1,2,3-triazoles and halohydrins. researchgate.net These methods highlight the versatility of synthetic approaches that could potentially incorporate the this compound scaffold, should an appropriately functionalized derivative be prepared.
| Heterocycle | General Synthetic Method | Key Reactants | Potential for this compound Incorporation |
| Azetidinone | Staudinger [2+2] Cycloaddition | Imine, Ketene | Via functionalization to an aldehyde or amine derivative. |
| 1,2-Oxazine | Hetero-Diels-Alder Reaction | Diene, Nitrosoalkene | Requires significant pre-functionalization of the scaffold. nih.gov |
| 1,4-Oxazine | Intramolecular Cyclization | N-propargyl amino alcohols | Could be incorporated if the scaffold is modified to include the necessary functional groups. researchgate.net |
Incorporation into Phosphine (B1218219) Ligands for Coordination Chemistry
Phosphine ligands are fundamental in coordination chemistry and homogeneous catalysis, where they are used to modulate the electronic and steric properties of metal complexes. rsc.orgnih.gov Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are particularly common. These ligands chelate to a metal center, forming stable complexes that are active in catalytic processes like hydrogenation and cross-coupling reactions. rsc.org
The synthesis of phosphine ligands typically involves the reaction of a phosphorus trihalide with an organometallic reagent like a Grignard or organolithium compound. rsc.org To incorporate the this compound structure into a phosphine ligand, one could envision modifying the phenyl rings with phosphino (B1201336) groups. A hypothetical synthesis could involve:
Bromination of the aromatic rings of this compound.
Lithiation of the resulting aryl bromides using an organolithium reagent like n-butyllithium.
Reaction of the lithiated intermediate with a chlorophosphine, such as chlorodiphenylphosphine, to install the phosphino groups.
While no specific examples of phosphine ligands derived directly from the entire this compound backbone are found in the search results, the dimethoxyphenyl moiety itself is a common feature in advanced phosphine ligands designed to impart specific electronic properties to a metal catalyst.
Catalytic Systems Employed in Synthetic Pathways
The synthesis of the this compound skeleton can be achieved through various modern catalytic methods. These approaches offer efficiency and control over the formation of the crucial carbon-carbon bonds.
Low-Valent Titanium Catalysis
Low-valent titanium reagents are powerful tools in organic synthesis, primarily known for their use in the McMurry reaction, which facilitates the reductive coupling of carbonyl compounds to form alkenes. These reactive titanium species are typically generated in situ by reducing a titanium halide, such as TiCl₃ or TiCl₄, with a reducing agent like LiAlH₄, zinc, or magnesium.
A plausible synthetic route to this compound using this methodology would involve a two-step process:
McMurry Coupling: The reductive coupling of 3,4-dimethoxybenzaldehyde (B141060) using a low-valent titanium reagent would yield 1,2-bis(3,4-dimethoxyphenyl)ethene.
Hydrogenation: The resulting alkene can then be reduced to the target ethane (B1197151) derivative, as discussed in the next section.
The generation of the active low-valent titanium species is critical, and various systems have been developed to achieve this. For example, reacting TiCl₃ with LiAlH₄ produces a highly reactive titanium hydride species.
Palladium-Catalyzed Hydrogenation
Palladium-catalyzed hydrogenation is a robust and widely used method for the reduction of alkenes to alkanes. This reaction is highly efficient for converting 1,2-bis(3,4-dimethoxyphenyl)ethene (the product of the McMurry coupling) into this compound. The process typically involves reacting the alkene with hydrogen gas (H₂) in the presence of a palladium catalyst, often palladium on a solid support like carbon (Pd/C).
The general reaction is as follows: 1,2-bis(3,4-dimethoxyphenyl)ethene + H₂ --(Pd/C)--> this compound
This method is highly effective for the selective hydrogenation of the carbon-carbon double bond without affecting the aromatic rings. researchgate.net The development of advanced palladium catalysts, such as those supported on chitosan, aims to improve catalyst stability and recyclability, making the process more environmentally friendly. nih.gov
Ionic Liquid Catalysis in Friedel-Crafts Reactions
Friedel-Crafts reactions are a classic method for forming carbon-carbon bonds on aromatic rings. The use of ionic liquids as both solvent and catalyst has emerged as a green alternative to traditional Lewis acid catalysts. A Friedel-Crafts alkylation could potentially be used to construct the this compound skeleton directly.
This could be achieved by reacting two equivalents of veratrole (1,2-dimethoxybenzene) with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) in the presence of a Lewis acidic ionic liquid, such as those based on chloroaluminates ([emim]Cl-AlCl₃). The ionic liquid activates the alkylating agent and facilitates the electrophilic aromatic substitution onto the electron-rich veratrole rings.
| Catalytic System | Reaction Type | Application in Synthesis of this compound | Key Advantages |
| Low-Valent Titanium | Reductive Carbonyl Coupling | Synthesis of the alkene precursor from 3,4-dimethoxybenzaldehyde. | Forms C=C bonds from carbonyls. |
| Palladium | Catalytic Hydrogenation | Reduction of the alkene precursor to the final ethane product. researchgate.net | High efficiency and selectivity for C=C reduction. |
| Ionic Liquid | Friedel-Crafts Alkylation | Potential direct synthesis from veratrole and a C2 electrophile. | Recyclable catalyst/solvent system, enhanced reaction rates. |
Mechanistic Investigations of Chemical Reactivity
Oxidative Transformations and Reaction Pathways
Oxidative processes are central to the natural degradation of lignin (B12514952) and are being harnessed for industrial applications. These transformations typically target the cleavage of resilient carbon-carbon bonds within the lignin structure.
Lignin peroxidase (LiP), a heme-containing enzyme produced by white-rot fungi like Phanerochaete chrysosporium, plays a pivotal role in the oxidative degradation of lignin. wikipedia.org Although direct studies on 1,2-bis(3,4-dimethoxyphenyl)ethane are specific, the mechanism can be inferred from its action on closely related lignin model compounds, such as 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol. wikipedia.org The catalytic cycle of LiP involves the oxidation of the enzyme's ferric [Fe(III)] state by hydrogen peroxide (H₂O₂) to form a highly reactive oxo-ferryl intermediate known as Compound I. expasy.orgnih.gov
This potent oxidizing agent can then abstract an electron from the aromatic ring of the lignin model compound. expasy.org This one-electron oxidation generates an aryl cation radical, a key transient intermediate. expasy.org This radical can undergo a series of spontaneous reactions, including the cleavage of the Cα-Cβ bond, a critical step in lignin depolymerization. wikipedia.orgnih.gov In the case of 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol, this cleavage yields products like 3,4-dimethoxybenzaldehyde (B141060) and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol. wikipedia.org Molecular oxygen can also participate in these reactions, leading to the formation of peroxyl radicals that can propagate the degradation process. nih.gov
The environment surrounding the active site, such as the presence of specific amino acid residues like Trp¹⁷¹, can facilitate the stabilization of these radical intermediates, enhancing the enzyme's efficiency. nih.gov While lignin itself is too large to enter the enzyme's active site, small mediator molecules, such as veratryl alcohol (produced by the fungi), can be oxidized by LiP. expasy.org The resulting radical cation then diffuses into the lignified cell wall to carry out the oxidation of the lignin polymer. expasy.org
Catalytic autoxidation offers a chemical alternative to enzymatic processes for cleaving C-C bonds in lignin models. Systems employing cobalt (Co), manganese (Mn), and bromide (Br⁻) salts have been shown to be effective for this purpose. nih.gov This catalytic mixture, often used in industrial oxidations, facilitates radical reaction pathways under an oxygen atmosphere. nih.gov
The mechanism involves hydrogen atom transfer from the substrate, which is then trapped by O₂ to form peroxyl radicals. nih.gov Subsequent β-scission of intermediate alkoxyl radicals leads to the desired C-C bond cleavage. nih.gov Research on related lignin models like 4-propylguaiacol has highlighted a crucial factor: the phenolic hydroxyl groups, which act as antioxidants, must be protected (e.g., through acetylation) for the C-C bond cleavage to proceed efficiently. nih.gov Without this protection, the substrate is largely recovered unchanged. nih.gov Once protected, compounds like acetyl 4-propylguaiacol can be converted to products such as acetyl vanillic acid and acetyl vanillin, demonstrating the viability of this method for breaking down the propyl side chain. nih.gov
Recent studies have also explored the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. A cationic copper-based MOF has demonstrated enhanced catalytic performance in the aerobic C-C bond cleavage of lignin model compounds compared to its neutral counterpart, highlighting the potential of charged frameworks in these transformations. nih.gov
Reductive Processes and Product Selectivity
Reductive methods provide an alternative route for lignin depolymerization. Electrochemical catalytic hydrogenation (ECH) is one such approach that has been investigated using lignin model compounds. researchgate.net Using copper as an electrocatalyst, the reductive cleavage of ether linkages has been demonstrated. researchgate.net A key finding from these studies is the significant influence of the reactor configuration on product selectivity. researchgate.net
For instance, when studying the cleavage of the β-O-4 linkage in 2-phenoxyacetophenone, different product profiles were obtained depending on the cell type:
Membrane Cell: Favored the formation of products with carbonyl groups. researchgate.net
Open Cell: Primarily yielded products with hydroxyl-end groups. researchgate.net
This demonstrates that by controlling the electrochemical conditions and reactor design, it is possible to steer the reduction process towards specific desired chemical functionalities. While this research focused on a β-O-4 model, the principles of controlling product selectivity through reaction setup are broadly applicable to the reductive processing of other lignin linkages, including the β-1 structure of this compound.
Acid-Catalyzed Rearrangements and Degradation Studies
Acid catalysis is a common method used in biomass processing and lignin depolymerization. Under acidic conditions, this compound and its derivatives undergo significant rearrangements and degradation.
Studies on the closely related lignin model 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol reveal that acid treatment (e.g., refluxing with acid in a dioxane-water mixture) initiates two primary competing reaction pathways. researchgate.net The nature of the acid catalyst (e.g., HBr, HCl, or CH₃SO₃H) strongly influences which pathway predominates. researchgate.net
The first pathway is a reverse Prins reaction . This reaction involves the cleavage of a C-C bond, leading to depolymerization. The second pathway is a dehydration reaction, which does not break the core C-C linkage of the dimer but instead modifies its side chain, leading to the formation of various rearranged products. researchgate.net These subsequent products can include a range of carbonyl compounds and indene (B144670) structures. researchgate.net The development of more complex lignin model compounds is helping to elucidate these intricate reaction pathways and identify novel intermediates, providing a clearer understanding of the behavior of lignin during acid-catalyzed depolymerization. researchgate.net
The two competing pathways in the acid-catalyzed degradation of 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol directly lead to the formation of formaldehyde (B43269) and various aryl-substituted olefins. researchgate.net
Reverse Prins Reaction: This pathway is responsible for the formation of (E)-3,3′,4,4′-tetramethoxystilbene, which is an aryl-substituted olefin, along with the co-product formaldehyde. researchgate.net This reaction is the predominant outcome when methanesulfonic acid (CH₃SO₃H) is used as the catalyst. researchgate.net
Dehydration Pathway: This route leads to the formation of several different aryl-substituted allyl alcohols. These include the E and Z isomers of 2,3-bis(3,4-dimethoxyphenyl)-2-propen-1-ol and 1,2-bis(3,4-dimethoxyphenyl)-2-propen-1-ol. researchgate.net The formation of these allyl alcohols is particularly catalyzed by hydrobromic acid (HBr) and, to a lesser extent, hydrochloric acid (HCl). researchgate.net
The following table summarizes the major products formed from these competing pathways under different acidic conditions.
Table 1: Major Products from Acid-Catalyzed Reactions of a 1,2-Bis(3,4-dimethoxyphenyl) Lignin Model
| Catalyst | Dominant Pathway | Major Products |
|---|---|---|
| CH₃SO₃H | Reverse Prins Reaction | (E)-3,3′,4,4′-tetramethoxystilbene, Formaldehyde |
| HBr | Dehydration | Aryl-substituted allyl alcohols, Carbonyl compounds |
| HCl | Dehydration (lesser extent) | Aryl-substituted allyl alcohols, Carbonyl compounds |
Data sourced from studies on 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol. researchgate.net
Photochemical Reactions and Radical Intermediates
The photochemical behavior of this compound is anticipated to involve the formation of radical intermediates, a common feature in the photochemistry of aromatic compounds. The energy from UV or visible light can promote an electron to a higher energy orbital, leading to bond cleavage or the formation of reactive species.
The synthesis of related 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) analogues through the radical difunctionalization of ethylene (B1197577) highlights the feasibility of forming the ethane (B1197151) bridge via radical pathways. nih.gov This suggests that under appropriate photochemical conditions, the C-C bond of the ethane linker in this compound could be susceptible to homolytic cleavage, generating two benzylic radicals.
Free radical substitution reactions, such as the halogenation of ethane, proceed through initiation, propagation, and termination steps involving radical intermediates. youtube.com By analogy, irradiation of this compound in the presence of a suitable radical initiator could lead to the formation of a 1,2-bis(3,4-dimethoxyphenyl)ethyl radical. This radical could then participate in a variety of reactions, including hydrogen abstraction, addition to unsaturated bonds, or dimerization.
While specific studies on the photorotamerism of this compound are not available, related aromatic α-dicarbonyls exhibit such phenomena, where light absorption leads to rotational isomers. lookchem.com This indicates that photochemical excitation can induce significant conformational changes in flexible diaryl systems.
Table 2: Potential Photochemical Reactions and Radical Intermediates
| Reaction/Intermediate | Description | Potential Relevance to this compound |
| Homolytic Cleavage | The breaking of the central C-C bond in the ethane linker upon absorption of light energy. | This would generate two 3,4-dimethoxybenzyl radicals, which could initiate further reactions. |
| Hydrogen Abstraction | A benzylic hydrogen atom is abstracted by a radical species. | This would form a stable 1,2-bis(3,4-dimethoxyphenyl)ethyl radical. |
| Radical Addition | The radical intermediate adds to a double or triple bond. | This could be a pathway for the functionalization of the molecule under photochemical conditions. |
| Radical Dimerization | Two radical intermediates combine to form a new covalent bond. | This could lead to the formation of oligomeric or polymeric materials. |
Advanced Spectroscopic and Computational Characterization
Solid-State Structural Elucidation (X-ray Crystallography)
While specific single-crystal X-ray diffraction data for 1,2-Bis(3,4-dimethoxyphenyl)ethane is not prominently available in the reviewed literature, analysis of closely related compounds provides a strong basis for understanding its likely solid-state structure. For instance, the oxidized analogue, this compound-1,2-dione, offers valuable insights into the molecular conformation and packing that can be expected. researchgate.net
Table 1: Crystal Data for the Analogous Compound this compound-1,2-dione
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C18H18O6 | researchgate.net |
| Molecular Weight | 330.32 | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Fdd2 | researchgate.net |
| a (Å) | 39.145(4) | researchgate.net |
| b (Å) | 18.167(2) | researchgate.net |
| c (Å) | 4.3139(5) | researchgate.net |
| β (°) | 90 | researchgate.net |
| Z (formula units/cell) | 8 | researchgate.net |
In the solid state, the arrangement of molecules is governed by a variety of non-covalent interactions. For related structures, the crystal lattice is stabilized by a network of intermolecular C–H⋯O hydrogen bonds, often resulting in a herringbone arrangement. researchgate.net The oxygen atoms of the methoxy (B1213986) groups are potential hydrogen bond acceptors, interacting with hydrogen atoms from the aromatic rings and the ethane (B1197151) bridge of neighboring molecules.
Furthermore, π-π stacking interactions are a significant force in the crystal packing of aryl-substituted ethanes. nih.gov These interactions occur between the electron-rich aromatic rings of adjacent molecules. In similar structures, slipped π-π stacking interactions are observed with intercentroid distances typically between 3.6 and 3.8 Å. nih.gov Although absent in some substituted analogs due to steric hindrance, the planarity of the dimethoxyphenyl groups in this compound would likely allow for such stabilizing interactions. nih.govnih.gov
Solution-State Conformational Analysis (Nuclear Magnetic Resonance Spectroscopy)
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural verification.
Due to the molecule's symmetry, where a C2 axis can be envisaged through the center of the ethane C-C bond, the two 3,4-dimethoxyphenyl groups are chemically equivalent. This symmetry simplifies the expected NMR spectra.
Proton (¹H) NMR: The spectrum is anticipated to show a few distinct signals.
A sharp singlet for the four protons of the ethane bridge (-CH₂-CH₂-), as they are chemically and magnetically equivalent.
A set of signals in the aromatic region (typically 6.7-7.0 ppm) corresponding to the six protons on the two benzene (B151609) rings.
Two distinct singlets for the twelve protons of the four methoxy (-OCH₃) groups, as the methoxy groups at position 3 are in a different chemical environment than those at position 4.
Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would confirm the structure by showing the expected number of unique carbon environments. youtube.comlibretexts.org
One signal for the two equivalent carbons of the ethane bridge.
Six signals for the twelve carbons of the two equivalent aromatic rings.
Two signals for the four equivalent methoxy carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Notes |
|---|---|---|---|
| ¹H | ~2.85 | -CH₂-CH₂- | Singlet, 4H |
| ¹H | ~3.85 | -OCH₃ | Two singlets, 6H each |
| ¹H | ~6.7-6.9 | Ar-H | Multiplet system, 6H |
| ¹³C | ~38 | -CH₂-CH₂- | Aliphatic carbon |
| ¹³C | ~56 | -OCH₃ | Two distinct methoxy carbon signals |
| ¹³C | ~111-149 | Ar-C | Six distinct aromatic carbon signals |
In solution, this compound is not a rigid molecule. There is considerable rotational freedom around the single bonds: the central C-C bond of the ethane linker and the C-C bonds connecting the ethane bridge to the phenyl rings. This flexibility allows the molecule to adopt various conformations. The relative populations of these conformers can be influenced by solvent and temperature. Advanced NMR techniques, such as variable-temperature NMR, could be employed to study these dynamics, potentially revealing the energy barriers between different rotational isomers (rotamers). researchgate.net Analysis of vicinal proton-proton coupling constants can also provide insight into the preferred conformations around specific bonds. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Data from the related dione (B5365651) shows strong bands corresponding to C-H, C=C, and C-O vibrations. researchgate.net
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-2850 | C-H Stretch | Aromatic and Aliphatic C-H |
| 1600-1585, 1520-1500 | C=C Stretch | Aromatic Ring |
| 1270-1200, 1050-1010 | C-O Stretch | Aryl Ether (-O-CH₃) |
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. bris.ac.uk The molecular formula of this compound is C₁₈H₂₂O₄, giving it a molecular weight of 302.36 g/mol . The high-resolution mass spectrum should show the protonated molecule [M+H]⁺ at m/z 303.2217.
Under electron ionization (EI) or tandem mass spectrometry (MS/MS) conditions, the molecular ion undergoes fragmentation. libretexts.orglibretexts.org A key fragmentation pathway for this molecule is the homolytic or heterolytic cleavage of the central C-C bond of the ethane bridge. This benzylic cleavage is highly favorable as it leads to the formation of a stable, resonance-delocalized 3,4-dimethoxybenzyl cation.
Proposed fragmentation steps include:
Ionization to form the molecular ion, [C₁₈H₂₂O₄]⁺˙ at m/z 302.
Cleavage of the central C-C bond to yield the highly abundant 3,4-dimethoxybenzyl cation at m/z 151. mdpi.com
Subsequent fragmentation of the m/z 151 ion can occur through the loss of a methyl radical (CH₃•) to form an ion at m/z 136, or the loss of formaldehyde (B43269) (CH₂O) to give an ion at m/z 121. mdpi.com
Table 4: Proposed Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 302 | [C₁₈H₂₂O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 151 | [C₉H₁₁O₂]⁺ | Base peak, from benzylic cleavage (3,4-dimethoxybenzyl cation) |
| 136 | [C₈H₈O₂]⁺˙ | Loss of •CH₃ from m/z 151 |
| 121 | [C₈H₉O]⁺ | Loss of CH₂O from m/z 151 |
Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful computational tools for elucidating the molecular structure and electronic properties of chemical compounds. These methods provide detailed insights into parameters that can be challenging to determine experimentally. For this compound, while specific comprehensive computational studies are not widely available in public literature, we can infer the approach and expected results from studies on closely related compounds, such as this compound-1,2-dione (also known as veratril). The methodologies and findings from such analogous systems offer a robust framework for understanding the advanced spectroscopic and computational characterization of the target molecule.
Optimized Geometry and Electronic Structure Calculations
The initial step in a quantum chemical study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using DFT methods, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a widely used and reliable choice. This functional is often paired with a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal the precise spatial arrangement of the two dimethoxyphenyl rings relative to each other and the conformation of the ethane bridge. The electronic structure calculations that accompany geometry optimization provide information on the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Below is a representative table of selected optimized geometrical parameters, based on computational studies of the closely related compound this compound-1,2-dione. This data illustrates the type of information obtained from such calculations.
Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Related Compound
This data is for this compound-1,2-dione and is presented for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-C (ethane bridge) | 1.54 |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-O (methoxy) | 1.36 - 1.37 | |
| C-H (aromatic) | 1.08 | |
| C-H (methyl) | 1.09 | |
| Bond Angle | C-C-C (ethane-phenyl) | 112 - 114 |
| C-C-C (in phenyl ring) | 118 - 121 | |
| C-O-C (methoxy) | 117 - 118 |
Vibrational Frequencies and Spectral Correlation
Once the molecular geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra. This comparison is crucial for the accurate assignment of the experimentally observed absorption bands to specific molecular vibrations.
DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide vibrational frequencies that are in good agreement with experimental data, although a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors. The potential energy distribution (PED) analysis is also performed to quantify the contribution of each internal coordinate to the normal vibrational modes, which aids in making unambiguous assignments.
A selection of calculated vibrational frequencies and their assignments for a related compound is presented in the table below to illustrate the detailed nature of such an analysis.
Table 2: Representative Calculated Vibrational Frequencies and Assignments for a Related Compound
This data is for this compound-1,2-dione and is presented for illustrative purposes.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| 3080 - 3000 | 3075 - 3005 | C-H stretching (aromatic) |
| 2980 - 2840 | 2975 - 2835 | C-H stretching (methyl) |
| 1600 - 1580 | 1595 - 1585 | C=C stretching (aromatic) |
| 1520 - 1510 | 1515 - 1505 | C=C stretching (aromatic) |
| 1270 - 1250 | 1265 - 1255 | Asymmetric C-O-C stretching (methoxy) |
| 1160 - 1140 | 1155 - 1135 | C-H in-plane bending (aromatic) |
| 1030 - 1020 | 1025 - 1015 | Symmetric C-O-C stretching (methoxy) |
| 870 - 810 | 865 - 805 | C-H out-of-plane bending (aromatic) |
Molecular Orbital Analysis and Reactivity Descriptors
Molecular orbital analysis is a key component of quantum chemical studies that provides deep insights into the electronic behavior and reactivity of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.
The table below presents representative values for the HOMO-LUMO energies and key reactivity descriptors for a related compound, illustrating the type of data generated from these calculations.
Table 3: Representative Molecular Orbital Energies and Reactivity Descriptors for a Related Compound
This data is for this compound-1,2-dione and is presented for illustrative purposes.
| Parameter | Definition | Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.98 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 3.83 |
| Ionization Potential (I) | -E(HOMO) | 5.98 |
| Electron Affinity (A) | -E(LUMO) | 2.15 |
| Electronegativity (χ) | (I + A) / 2 | 4.065 |
| Chemical Hardness (η) | (I - A) / 2 | 1.915 |
| Chemical Softness (S) | 1 / (2η) | 0.261 |
Applications in Advanced Materials Science and Supramolecular Chemistry
Precursor for Macrocyclic Hosts in Molecular Recognition (e.g., Cyclotriveratrylene)
Macrocyclic hosts are large, ring-shaped molecules capable of trapping smaller molecules or ions, a process known as molecular recognition. Cyclotriveratrylene (CTV) is a well-known macrocycle with a characteristic bowl-shaped structure that allows it to act as a host for various guest molecules, including fullerenes. wikipedia.org The standard synthesis for CTV involves the acid-catalyzed reaction of veratrole (1,2-dimethoxybenzene) with formaldehyde (B43269). wikipedia.org This process relies on the electrophilic substitution of the veratrole units to form methylene (B1212753) bridges, ultimately leading to the cyclic trimer.
While the direct synthesis of CTV from 1,2-bis(3,4-dimethoxyphenyl)ethane is not the conventional route, the veratryl (3,4-dimethoxyphenyl) group is the fundamental building block of CTV. The ethane (B1197151) bridge in this compound presents a different type of linkage compared to the single methylene bridge in the CTV backbone. However, derivatives of CTV are a major focus of research, with modifications aimed at altering the host's cavity size, solubility, and guest-binding properties. luc.eduresearchgate.net For instance, derivatives functionalized with various groups can exhibit unique photoluminescent properties or self-assemble into complex architectures. researchgate.net In one application, a modified CTV was patterned onto a gold surface to direct the assembly of C60 fullerene guest molecules, showcasing the potential for creating advanced electronic materials. nih.gov The development of novel synthetic pathways to create CTV analogues with different linkers is an ongoing area of interest, where molecules like this compound could serve as potential starting points for new macrocyclic structures with unique host-guest properties.
Building Blocks for Polymers of Intrinsic Microporosity (PIMs)
Polymers of Intrinsic Microporosity (PIMs) are a class of materials characterized by a significant free volume and interconnected micropores. This structure arises from the inefficient packing of rigid and contorted polymer chains. rsc.org PIMs are solution-processable and have shown great promise in applications such as gas separation and as selective membranes for chemical processes. rsc.orgnih.gov
The key to forming a PIM is the molecular structure of its monomeric units, which must be rigid and non-linear to prevent the polymer chains from packing closely. Monomers often contain spiro-centers or other sites of contortion. While this compound itself possesses a flexible ethane linker, its rigid phenyl groups and the potential for creating contorted structures through polymerization make its derivatives interesting candidates for PIM synthesis.
Research in PIMs often focuses on creating new monomers that can enhance specific properties like gas permeability and selectivity. For example, monomers based on dibenzomethanopentacene (DBMP), which can be synthesized from a dimethoxyanthracene precursor, have been used to create PIMs with improved gas separation performance and better long-term stability compared to the archetypal PIM-1. ed.ac.uk Similarly, other rigid monomers, such as those based on spirobisindane, are commonly used. google.com The development of a novel family of PIMs using 4,4′-(2,2,2-trifluoro-1-phenylethane-1,1-diyl)bis(benzene-1,2-diol) as a monomer highlights that ethane-based linkers, when appropriately substituted to create rigidity and contortion, can indeed lead to polymers with intrinsic microporosity. nih.gov This suggests that derivatives of this compound could be designed to serve as building blocks for new PIMs with tailored properties.
Ligand Frameworks in Organometallic Catalysis and Metal Complex Design
The flexible ethane bridge connecting two phenyl units in this compound provides a versatile scaffold for designing bidentate ligands for organometallic chemistry. By modifying the phenyl rings with coordinating groups, it is possible to create ligands that can bind to a metal center, forming a stable chelate ring. The properties of the resulting metal complex can be tuned by the nature of the coordinating atoms and the substituents on the aromatic rings.
A well-known analogue, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), is a widely used chelating ligand in coordination chemistry and catalysis. nist.govthermofisher.com It forms stable complexes with a variety of transition metals and is used in numerous catalytic processes. The ethane backbone creates a five-membered chelate ring, which is a common and stable arrangement.
The principle of using an ethane-1,2-diyl linker has been extended to other types of ligands. For example, chromium and molybdenum complexes have been formed with cis-bis[1,2-bis(dimethylphosphino)ethane], demonstrating how these ligands participate in oxidative addition reactions. rsc.org Furthermore, nickel dithiolene complexes derived from substituted ethylenes exhibit interesting electronic and optical properties and have applications as Q-switching dyes and in catalysis. nih.gov The dimethoxy groups on the phenyl rings of this compound are electron-donating, which can influence the electronic properties of a metal center in a complex, potentially enhancing its catalytic activity or modifying its redox behavior.
Table 1: Examples of Ligand Frameworks Based on an Ethane Linker
| Ligand Type | Metal Center Examples | Application Area |
|---|---|---|
| Bis(phosphino)ethane | Cr, Mo, Ni, Pt | Organometallic Catalysis, Coordination Chemistry rsc.orgnih.gov |
Development of Materials with Tailored Optical or Electronic Properties
The electronic properties of organic materials are determined by their molecular structure, particularly the arrangement of π-conjugated systems. The this compound framework contains two electron-rich aromatic rings, making it a valuable component for building larger molecules and polymers with specific optical and electronic functions.
Conducting polymers, for instance, derive their properties from delocalized electrons along the polymer backbone. mdpi.com The conductivity can be tuned by doping, which introduces charge carriers (polarons and bipolarons) into the system. mdpi.com By incorporating units like dimethoxyphenyl ethane into a polymer chain, it is possible to influence the electronic band structure and, consequently, the material's conductivity. For example, a thermosetting material developed from blending poly(phenylene ether) with 1,2-bis(vinylphenyl)ethane (B14405996) demonstrated low dielectric loss, making it suitable for insulating applications in high-frequency electronics. researchgate.net
The electron-donating methoxy (B1213986) groups can also be exploited to create materials with useful optical properties, such as fluorescence. When these units are part of a larger conjugated system, they can enhance the molecule's ability to absorb and emit light. The study of related compounds using computational methods like Density Functional Theory (DFT) helps in predicting how molecular structure influences electronic transitions and optical behavior. The dimethoxyphenyl motif is a common feature in molecules designed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. luc.edu
Table 2: Related Compounds and Their Properties
| Compound | Observed or Studied Property | Potential Application |
|---|---|---|
| 1,2-Bis(vinylphenyl)ethane | Low dielectric loss when blended with PPE researchgate.net | High-frequency insulating materials researchgate.net |
| Anthracene derivatives of CTV | Potential chemiluminescence/electroluminescence luc.edu | OLEDs, molecular switches luc.edu |
Exploration of Mechanistic Biological Interactions in Vitro and Biochemical Studies
Enzymatic Degradation Mechanisms in Bioremediation Contexts (e.g., Lignin (B12514952) Degradation)
Lignin, a complex aromatic biopolymer, is a major component of plant cell walls and is notoriously resistant to degradation. nih.gov Certain microorganisms, particularly white-rot fungi, have evolved sophisticated enzymatic systems to break down lignin, a process with significant implications for bioremediation and biofuel production. nih.govnih.gov The degradation of lignin is primarily carried out by a class of extracellular enzymes known as lignin-modifying enzymes (LMEs), which include lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases. nih.govnih.gov
The compound 1,2-Bis(3,4-dimethoxyphenyl)ethane serves as a model compound, representing a simplified dimeric unit with a β-1 linkage, structurally similar to substructures found in lignin. Lignin peroxidases, heme-containing glycoproteins, play a central role in the initial oxidative depolymerization of non-phenolic lignin structures. nih.gov These enzymes catalyze the hydrogen peroxide-dependent oxidation of various lignin model compounds, including diarylpropane structures. nih.gov The enzymatic action of LiP on model compounds like this compound involves the generation of an aryl cation radical, which can lead to a variety of subsequent non-enzymatic reactions, including Cα-Cβ bond cleavage, ultimately contributing to the breakdown of the polymer.
In addition to LMEs, lignin-degrading auxiliary (LDA) enzymes are also essential for the complete degradation of lignin. nih.gov These enzymes, such as glyoxal (B1671930) oxidase and aryl alcohol oxidase, generate the hydrogen peroxide required by peroxidases, highlighting the synergistic nature of the enzymatic system. nih.gov The study of the enzymatic degradation of this compound and similar model compounds provides valuable insights into the chemical logic and intricate mechanisms employed by microorganisms to deconstruct the complex lignin polymer. rsc.org
Mechanism of Enzyme Inhibition by Structural Analogs and Derivatives
Structural analogs of this compound, particularly those containing a 1,2-dione (α-diketone) moiety, have been investigated as inhibitors of carboxylesterases (CEs). nih.gov CEs are a family of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds. Benzil (diphenylethane-1,2-dione) has been identified as a potent and selective inhibitor of these enzymes. nih.gov
Structure-activity relationship studies have revealed key features required for inhibitory activity. The dione (B5365651) moiety and the aromatic rings are essential components. nih.gov Modifications to the aromatic rings can influence the selectivity of the inhibitors towards CEs from different species. nih.gov For example, replacing the benzene (B151609) rings with heterocyclic substituents generally leads to an increase in the inhibition constant (Ki), indicating weaker inhibition. nih.gov
Interestingly, a linear relationship has been observed between the logarithmic plots of the Ki values and the empirical resonance energy or aromatic stabilization energy of the heterocyclic rings. nih.gov This suggests that the electronic properties of the aromatic system play a crucial role in the inhibitory potency. Furthermore, molecular simulations have indicated that the rotational constraints imposed by the dione moiety on the ring structures contribute to the inhibitory activity. nih.gov The introduction of bromine atoms to the structure, as in 1,4-dibromo-1,4-diphenylbutane-2,3-dione, can significantly enhance inhibitory potency, suggesting that activation of the carbonyl group is a key factor. nih.gov
| Compound | Key Structural Feature | Effect on Carboxylesterase Inhibition | Reference |
|---|---|---|---|
| Benzil | Dione moiety and benzene rings | Potent inhibitor | nih.gov |
| Heterocyclic Analogs | Replacement of benzene with heterocyclic rings | Increased Ki values (weaker inhibition) | nih.gov |
| 1,4-dibromo-1,4-diphenylbutane-2,3-dione | Bromination | Significantly more potent inhibitor | nih.gov |
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. nih.govnih.gov It is also expressed in normal tissues, where it functions as a protective barrier against xenobiotics. nih.gov The modulation of P-gp activity is a significant area of research aimed at overcoming MDR. nih.govnih.gov
P-gp modulators can act through various mechanisms, including direct inhibition of the pump's activity or by altering the cell membrane environment. nih.gov Substrates for P-gp typically partition into the cell membrane before interacting with the transporter's large, flexible binding pocket. nih.gov Therefore, compounds that alter membrane properties, such as membrane fluidizers, can indirectly affect P-gp function. nih.gov
While the direct modulation of P-gp by this compound itself is not detailed in the provided search results, the general principles of P-gp modulation by small molecules are well-established. A therapeutic strategy that has gained interest is the induction or activation of P-gp in non-cancerous tissues to enhance the efflux of harmful xenobiotics, thereby reducing their toxicity. nih.gov This approach highlights the dual role of P-gp modulation, where inhibition is sought in the context of cancer therapy, while activation can be beneficial for detoxification. nih.gov
Structure-Activity Relationship Studies in Antimicrobial Research of Derivatives
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. nih.gov Structure-activity relationship (SAR) studies are fundamental in designing and optimizing the efficacy of novel antimicrobial compounds. For various classes of compounds, including those with heterocyclic cores like 1,2,4-triazoles, SAR studies have identified key structural features that contribute to their antibacterial activity. nih.gov
General principles from SAR studies on antimicrobial peptides (AMPs) and other small molecules can provide a framework for understanding the potential of this compound derivatives. Key factors often include:
Hydrophobicity and Charge: For many antimicrobial agents, a balance of hydrophobicity and positive charge is crucial for their interaction with and disruption of bacterial membranes. nih.gov
Aromatic Substituents: In the case of 1,2,4-triazole (B32235) derivatives, the nature and position of substituents on the aromatic rings have been shown to significantly influence antibacterial activity. nih.gov For example, the presence of electron-withdrawing groups like chloro or bromo, or an electron-donating methoxy (B1213986) group on a phenyl ring can enhance activity against specific bacterial strains. nih.gov
| Structural Feature | Impact on Antimicrobial Activity | Example Class of Compounds | Reference |
|---|---|---|---|
| Balance of Hydrophobicity and Positive Charge | Crucial for bacterial membrane interaction | Antimicrobial Peptides | nih.gov |
| Substituents on Aromatic Rings | Can significantly enhance or decrease activity | 1,2,4-Triazole derivatives | nih.gov |
| Specific Conformational Features (e.g., cyclization) | Essential for maintaining the active conformation | Cyclic Antimicrobial Peptides | nih.gov |
While specific SAR studies on antimicrobial derivatives of this compound are not detailed in the provided search results, these general principles guide the rational design of new potential antimicrobial agents based on this scaffold.
Q & A
Q. What electrochemical methods are suitable for studying the redox behavior of 1,2-Bis(3,4-dimethoxyphenyl)ethane?
Cyclic voltammetry (CV) and potential step-sweep voltammetry are critical for characterizing the redox potentials and electron-transfer mechanisms of its cation radicals. These methods enable the identification of oxidation peaks and the stability of intermediates in solvents like dry acetonitrile. Symmetrical substitution patterns in the compound favor intramolecular cyclization, which can be monitored via CV .
Q. How can researchers validate the purity of synthesized this compound derivatives?
Combine chromatographic techniques (HPLC or GC-MS) with nuclear magnetic resonance (NMR) spectroscopy. For example, product studies of cyclization reactions require isolation via column chromatography followed by H-NMR to confirm structural integrity and purity. Comparative analysis with known dimerization products (e.g., unsymmetrical derivatives) is also advised .
Advanced Research Questions
Q. What mechanistic insights explain the second-order kinetics of cation radical cyclization?
The reaction follows a second-order rate law (), as observed in dry acetonitrile and acidic acetonitrile containing trifluoroacetic acid (TFA). The solvent environment influences the rate constant: dry conditions favor slower intramolecular cyclization, while TFA accelerates intermolecular dimer formation. Kinetic studies should employ controlled electrochemical setups to minimize side reactions .
Q. How do structural symmetries in 1,2-diarylethanes dictate reaction pathways?
Symmetrical derivatives (e.g., this compound) undergo intramolecular cyclization due to balanced electron distribution, whereas unsymmetrical analogs form intermolecular dimers. This divergence is confirmed by product isolation and voltammetric data, highlighting the role of substituent electronic effects in directing reactivity .
Q. What strategies resolve discrepancies between electrochemical data and observed product distributions?
Cross-correlate CV results with quantitative product analysis. For instance, discrepancies in radical stability vs. dimer yield may arise from trace impurities or oxygen interference. Use inert atmospheres (e.g., argon) and high-purity solvents to ensure reproducibility. Statistical modeling of kinetic data can further reconcile observed vs. theoretical yields .
Methodological Recommendations
- Kinetic Analysis : Use stopped-flow techniques coupled with UV-Vis spectroscopy to monitor rapid radical interactions.
- Product Characterization : Employ high-resolution mass spectrometry (HRMS) to distinguish between cyclized products and dimers.
- Computational Modeling : Density functional theory (DFT) can predict transition states and validate experimental rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
